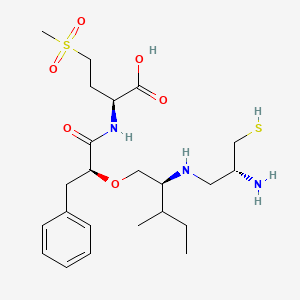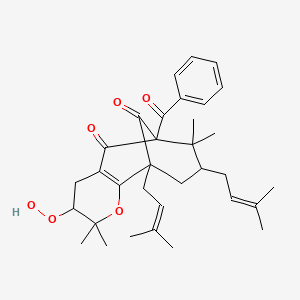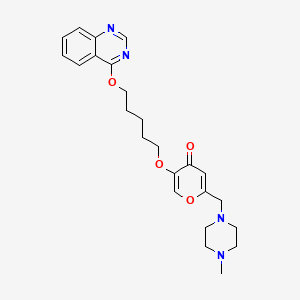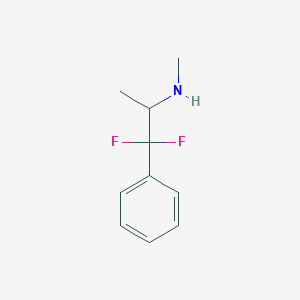
Calcium bicarbonate
概述
描述
Calcium bicarbonate, also known as calcium hydrogen carbonate, is a chemical compound with the formula Ca(HCO₃)₂. It is a white crystalline solid that is highly soluble in water and does not typically exist in solid form in nature. Instead, it is found in aqueous solutions, primarily in hard water and limestone deposits . This compound plays a significant role in the natural water hardness and carbonate water systems .
准备方法
Synthetic Routes and Reaction Conditions: Calcium bicarbonate is formed when calcium carbonate reacts with water and carbon dioxide. The reaction can be represented as: [ \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(HCO}_3\text{)}_2 ] This reaction occurs naturally when rainwater, which is mildly acidic due to dissolved carbon dioxide, passes through limestone or chalk .
Industrial Production Methods: In industrial settings, this compound is typically prepared by dissolving calcium carbonate in water containing dissolved carbon dioxide. This method ensures the formation of a saturated this compound solution .
Types of Reactions:
Decomposition: On heating, this compound decomposes to form calcium carbonate, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 \rightarrow \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Acids: this compound reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Heat: Used in the decomposition reaction.
Hydrochloric Acid: Used in the reaction with acids.
Major Products:
- Calcium Carbonate
- Calcium Chloride
- Carbon Dioxide
- Water
科学研究应用
Calcium bicarbonate has diverse applications in scientific research:
- Chemistry: It is used in water treatment processes to soften hard water by removing calcium ions.
- Biology: It plays a role in the carbon cycle, influencing the storage and release of carbon dioxide in the Earth’s atmosphere .
- Medicine: this compound is used as a calcium supplement and in antacid formulations to neutralize stomach acid .
- Industry: It is used in brewing to impart temporary hardness to brewing water, affecting the mash pH and enzyme activity .
作用机制
Calcium bicarbonate acts by neutralizing acids. In the stomach, it reacts with hydrochloric acid to form calcium chloride, carbon dioxide, and water, thereby increasing the pH and reducing acidity. This neutralization process also inhibits the action of pepsin, an enzyme involved in digestion .
相似化合物的比较
- Calcium Carbonate (CaCO₃): Unlike calcium bicarbonate, calcium carbonate is insoluble in water and is commonly found in rocks and shells .
- Magnesium Bicarbonate (Mg(HCO₃)₂): Similar to this compound but contains magnesium instead of calcium.
- Sodium Bicarbonate (NaHCO₃): Commonly known as baking soda, it is highly soluble in water and used in baking and as an antacid .
Uniqueness: this compound is unique due to its high solubility in water and its role in natural water systems and the carbon cycle. Its ability to form calcium carbonate upon decomposition makes it integral to the formation of stalactites and stalagmites in caves .
属性
IUPAC Name |
calcium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPZUCBCARRDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893964 | |
| Record name | Calcium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3983-19-5 | |
| Record name | Calcium bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | calcium;hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM BICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details
















Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)





![3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde](/img/structure/B1246942.png)
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)
![3-(6-Ethylbenzo[1,3]dioxol-5-yl)-7,8-dimethoxy-2-methyl-2h-isoquinolin-1-one](/img/structure/B1246946.png)
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)


